![molecular formula C12H13BrN4O2 B12953473 (3-Bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)(1,4-oxazepan-4-yl)methanone](/img/structure/B12953473.png)
(3-Bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)(1,4-oxazepan-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3-Bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)(1,4-oxazepan-4-yl)methanone is a heterocyclic organic molecule that features a pyrazolo[4,3-c]pyridine core substituted with a bromine atom at the 3-position and a methanone group linked to a 1,4-oxazepane ring
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-bromo-1H-pyrazolo[4,3-c]pyridine and 1,4-oxazepane.
Formation of the Methanone Linkage: The key step involves the formation of the methanone linkage between the pyrazolo[4,3-c]pyridine and the 1,4-oxazepane. This can be achieved through a nucleophilic substitution reaction where the 1,4-oxazepane is reacted with a suitable electrophile derived from the pyrazolo[4,3-c]pyridine.
Reaction Conditions: Typical conditions might include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The methanone group can participate in oxidation and reduction reactions, potentially altering the electronic properties of the molecule.
Cyclization Reactions: The presence of the 1,4-oxazepane ring opens up possibilities for cyclization reactions, which can lead to the formation of more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrazolo[4,3-c]pyridines, while oxidation and reduction can modify the methanone group to form alcohols or carboxylic acids.
科学研究应用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit interesting pharmacological properties
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of the pyrazolo[4,3-c]pyridine core, which is found in various pharmaceutical agents, indicates possible applications in treating diseases such as cancer, inflammation, and neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of functional materials.
作用机制
The mechanism of action of (3-Bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)(1,4-oxazepan-4-yl)methanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazolo[4,3-c]pyridine core could engage in hydrogen bonding, π-π stacking, or hydrophobic interactions with target proteins, influencing their function and signaling pathways.
相似化合物的比较
Similar Compounds
3-Bromo-1H-pyrazolo[3,4-b]pyridine: Another brominated pyrazolopyridine with a different ring fusion pattern.
1H-Pyrazolo[3,4-b]pyridine: Lacks the bromine substitution but shares the pyrazolopyridine core.
6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine: Contains both bromine and iodine substitutions, offering different reactivity.
Uniqueness
The uniqueness of (3-Bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)(1,4-oxazepan-4-yl)methanone lies in its combination of a brominated pyrazolopyridine core with a 1,4-oxazepane ring. This structural motif is not commonly found in other compounds, providing distinct chemical and biological properties that can be leveraged in various applications.
属性
分子式 |
C12H13BrN4O2 |
|---|---|
分子量 |
325.16 g/mol |
IUPAC 名称 |
(3-bromo-2H-pyrazolo[4,3-c]pyridin-6-yl)-(1,4-oxazepan-4-yl)methanone |
InChI |
InChI=1S/C12H13BrN4O2/c13-11-8-7-14-10(6-9(8)15-16-11)12(18)17-2-1-4-19-5-3-17/h6-7H,1-5H2,(H,15,16) |
InChI 键 |
OUIBWPUXOLLYGB-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCOC1)C(=O)C2=CC3=NNC(=C3C=N2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


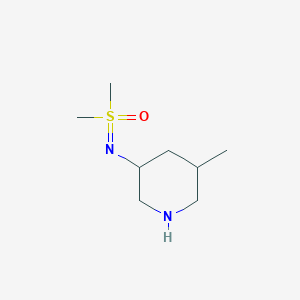
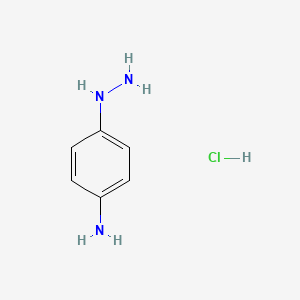
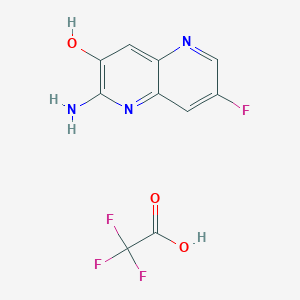
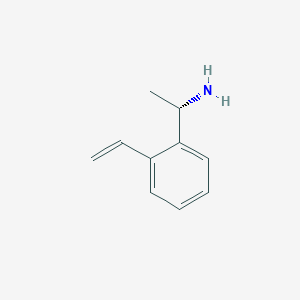
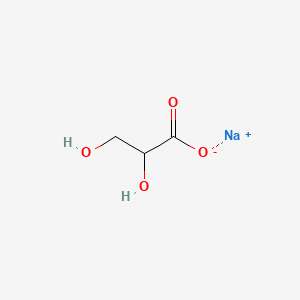
![N-(2'-Amino[1,1'-binaphthalen]-2-yl)-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B12953423.png)
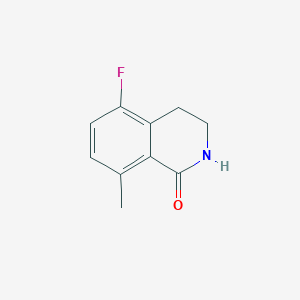
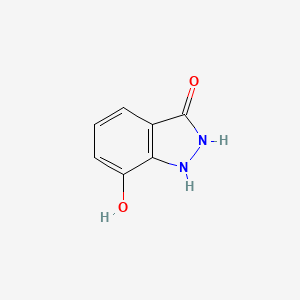
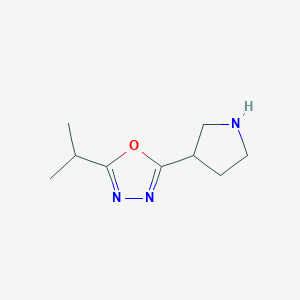
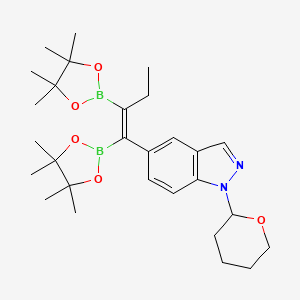
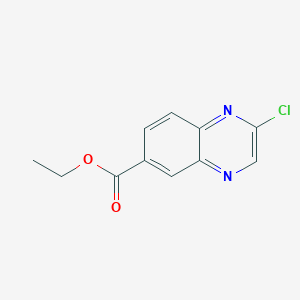
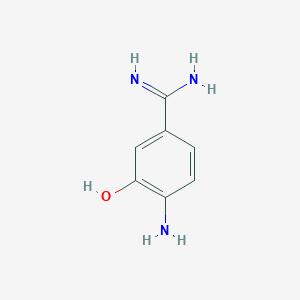
![3a-Hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid](/img/structure/B12953491.png)

